1H-1,2,3-Triazol-4-amine
Overview
Description
1H-1,2,3-Triazol-4-amine is a nitrogen-containing heterocyclic compound that belongs to the class of triazoles. This compound is characterized by a five-membered ring structure consisting of three nitrogen atoms and two carbon atoms. It is known for its stability and versatility, making it a valuable compound in various fields such as pharmaceuticals, organic synthesis, and materials science.
Mechanism of Action
Target of Action
1H-1,2,3-Triazol-4-amine is a versatile compound that interacts with a variety of targets. It has been found to exhibit antimicrobial activities, indicating that its targets may include various microbial strains . Additionally, it has been suggested to have potential anticholinesterase activities, implying that its targets could also include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, it has been suggested to inhibit both AChE and BuChE activities, which could lead to an increase in the level of acetylcholine, a neurotransmitter involved in learning, memory, stress responses, and cognitive functioning . Furthermore, it has been found to exhibit antimicrobial activities, suggesting that it may interact with and inhibit the growth of various microbial strains .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given its wide range of potential targets. In the case of its potential anticholinesterase activities, it may affect the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning . When it comes to its antimicrobial activities, it may interfere with the growth and reproduction of various microbial strains .
Pharmacokinetics
An adme analysis of related 1,2,3-triazole hybrids has indicated that these compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
The result of the action of this compound is likely to depend on its specific targets and mode of action. For instance, its potential anticholinesterase activities could lead to an increase in the level of acetylcholine, potentially enhancing cognitive functioning . Its antimicrobial activities could result in the inhibition of the growth of various microbial strains .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to its enhanced biocompatibility . These properties suggest that it may be stable and effective in a variety of biological environments.
Biochemical Analysis
Biochemical Properties
1H-1,2,3-Triazol-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with various enzymes, including topoisomerase IV and COVID-19 main protease, through molecular docking studies . These interactions are characterized by strong binding affinities, indicating that this compound can effectively inhibit these enzymes. Additionally, this compound has demonstrated antimicrobial and antioxidant activities, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the growth of certain bacterial strains by interfering with their metabolic processes . Moreover, its antioxidant properties help in reducing oxidative stress within cells, thereby protecting them from damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as topoisomerase IV and COVID-19 main protease, thereby preventing their normal function . This inhibition leads to disruptions in essential biochemical pathways, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antimicrobial and antioxidant activities without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and microbial metabolism . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ultimately affecting its biochemical activity . The compound’s ability to penetrate cellular membranes and reach target sites is essential for its effectiveness in various applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization ensures that the compound exerts its effects where they are most needed, enhancing its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazol-4-amine can be synthesized through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding 1,2,3-triazoles with high regioselectivity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of readily available starting materials such as sodium azide and propargylamine. The reaction is carried out in the presence of a copper catalyst, and the product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Triazole N-oxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1H-1,2,3-Triazol-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-1,2,4-Triazole: Another triazole isomer with similar applications but different reactivity and stability profiles.
Tetrazole: A nitrogen-rich heterocycle with four nitrogen atoms in the ring, used in pharmaceuticals and materials science.
Imidazole: A five-membered ring with two nitrogen atoms, widely used in medicinal chemistry.
Uniqueness of 1H-1,2,3-Triazol-4-amine: this compound stands out due to its high chemical stability, ease of synthesis, and versatility in forming derivatives. Its unique electronic properties and ability to participate in “click chemistry” make it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
2H-triazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIAIROWMJGMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485415 | |
Record name | 4-amino-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30132-90-2 | |
Record name | 4-amino-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1,2,3-Triazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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